molecular formula C12H10O2 B14615701 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate CAS No. 60998-73-4

2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

Cat. No.: B14615701
CAS No.: 60998-73-4
M. Wt: 186.21 g/mol
InChI Key: HPXVIOYVHQXLTO-UHFFFAOYSA-N
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Description

Significance of the Indane Scaffold in Organic Chemistry

The indane scaffold, characterized by a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in organic and medicinal chemistry. researchgate.neteburon-organics.com This rigid bicyclic framework provides a structurally stable and versatile template for the development of therapeutic molecules. researchgate.neteburon-organics.com The defined three-dimensional arrangement of substituents on the indane system is advantageous for optimizing interactions with biological targets. researchgate.net

The significance of the indane scaffold is underscored by its presence in a variety of commercial drugs and biologically active compounds. researchgate.netresearchgate.net Notable examples include:

Indinavir: An antiretroviral drug used in the treatment of HIV/AIDS. researchgate.netnih.gov

Sulindac: A non-steroidal anti-inflammatory drug (NSAID) that has also shown potential as an anti-cancer agent. tudublin.ietudublin.ie

Donepezil: A medication used to treat Alzheimer's disease. researchgate.netnih.gov

Beyond pharmaceuticals, the indane nucleus is found in natural products and serves as a foundational structure for creating molecules with anticancer, anti-inflammatory, and neuroprotective properties. researchgate.nettudublin.ie The ability to modify the substituent pattern on the fused ring system allows for extensive structure-activity relationship (SAR) studies, aiding in the rational design of new therapeutic agents. researchgate.neteburon-organics.com

Role of Prop-2-ynoate (Propargyl Ester) Moiety as a Chemical Functionality

The prop-2-ynoate moiety, also known as a propargyl ester, is a highly versatile functional group in organic synthesis. bohrium.comresearchgate.net The term "propargyl" refers to a prop-2-yn-1-yl group, which contains a reactive terminal alkyne. This functionality imparts unique chemical reactivity, making propargyl esters valuable intermediates and building blocks for more complex molecules. bohrium.comnih.gov

The key roles of the propargyl ester moiety include:

Synthetic Intermediate: The alkyne group can participate in a wide array of chemical transformations, such as cycloadditions, coupling reactions, and nucleophilic additions. This allows for the construction of diverse molecular architectures, including various heterocyclic compounds. mdpi.comacs.org

Propargylation Reagent: Propargyl derivatives are used to introduce the propargyl group into other molecules, a process known as propargylation. nih.govmdpi.com This is a fundamental method for forming carbon-carbon bonds. mdpi.com

Protecting Group: Propargyl esters can be used as protecting groups for carboxylic acids during multi-step syntheses, particularly in peptide synthesis. researchgate.net They are stable under certain reaction conditions and can be selectively removed when needed. researchgate.net

Bioactive Component: The propargyl group is a structural feature in several active molecules, targeting a range of proteins such as monoamine oxidase (MAO) and tyrosine kinases. researchgate.net

The presence of the alkyne conjugated with the ester group makes these compounds highly versatile for numerous synthetic transformations. mdpi.com

Overview of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a Conjugated System

A conjugated system is a molecular arrangement of connected p-orbitals with delocalized electrons, which generally increases molecular stability. wikipedia.org This is typically represented by alternating single and multiple bonds. wikipedia.org In this compound, two distinct conjugated systems are present.

The Indane Aromatic Ring: The benzene ring portion of the indane scaffold is an aromatic, cyclic conjugated system. The six pi electrons are delocalized across the six carbon atoms of the ring, which is a hallmark of aromaticity and confers significant stability.

The Prop-2-ynoate Moiety: The prop-2-ynoate group contains a π-system where the carbon-carbon triple bond (alkyne) is in conjugation with the carbon-oxygen double bond (carbonyl) of the ester. This arrangement of a single bond between two multiple bonds allows for the delocalization of pi electrons across these three atoms (C≡C-C=O). lumenlearning.com

Historical Context of Related Indane and Alkyne Derivatives in Chemical Synthesis

The development of chemical synthesis involving indane and alkyne derivatives has a rich history.

The parent compound of the indane family, indene, was first discovered in coal tar fractions boiling around 175–185 °C. wikipedia.org Early work focused on isolating and understanding the basic reactivity of these bicyclic aromatic hydrocarbons. wikipedia.org Over time, synthetic chemists developed numerous methods to construct the indane core, recognizing its utility as a scaffold for more complex molecules. organic-chemistry.org The interest in indane derivatives grew significantly from the early 20th century, particularly with the investigation of related structures like 1,3-indandione (B147059) for their potential use as colorants and, later, as precursors to bioactive molecules. nih.govnih.gov

The use of alkyne derivatives, particularly those containing the propargyl group, has also evolved substantially. Propargylamines, for instance, are a versatile class of compounds that have been extensively studied. acs.org Significant progress in the synthesis of propargyl derivatives has been made through the development of various catalytic systems, including those based on copper, silver, and zinc, which facilitate propargylation reactions with high efficiency and stereoselectivity. nih.govmdpi.com These advancements have established propargyl compounds as indispensable building blocks in modern organic synthesis, enabling the creation of a wide range of functionalized molecules. bohrium.comnih.gov

Compound Data

Below is a summary of the primary compound discussed in this article.

Compound NameMolecular FormulaMolecular WeightStructure
This compoundC₁₂H₁₀O₂186.21 g/molIndane ring attached at position 5 to a prop-2-ynoate ester.

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60998-73-4

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-yl prop-2-ynoate

InChI

InChI=1S/C12H10O2/c1-2-12(13)14-11-7-6-9-4-3-5-10(9)8-11/h1,6-8H,3-5H2

InChI Key

HPXVIOYVHQXLTO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Synthetic Methodologies and Precursors

Retrosynthetic Analysis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

The synthesis of the 2,3-dihydro-1H-indene core is a crucial step that can be approached through various cyclization strategies. The subsequent functionalization at the C-5 position to introduce the hydroxyl group is another critical transformation.

Synthesis of the 2,3-Dihydro-1H-indene Core Structure

The 2,3-dihydro-1H-indene, or indane, scaffold is a common structural motif in many biologically active molecules and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of effective methods.

The formation of the five-membered ring fused to a benzene (B151609) ring is the hallmark of indane synthesis. Several catalytic and non-catalytic methods have been developed to achieve this transformation.

Rhodium-catalyzed cycloisomerization reactions have emerged as powerful tools for the construction of cyclic and bicyclic systems. organic-chemistry.orgelsevierpure.com In the context of indane synthesis, these reactions often utilize enyne or dienyne precursors. The general principle involves the coordination of the rhodium catalyst to the unsaturated system, followed by a series of intramolecular rearrangements to form the desired carbocycle. organic-chemistry.org

For instance, a rhodium catalyst can facilitate the cycloisomerization of a 1,6-enyne to form a cyclopentane (B165970) ring, which can be a key step in the synthesis of the indane core. nih.gov The mechanism of these reactions can be complex, often involving the formation of rhodium vinylidene intermediates. organic-chemistry.orgelsevierpure.com The choice of ligands on the rhodium center can significantly influence the efficiency and selectivity of the reaction. nih.gov

Catalyst SystemSubstrate TypeKey Features
[RhCl(COD)]2/P(4-FC6H4)3Acyclic enynesPromotes C-C bond formation to yield carbo- and heterocycles. elsevierpure.com
RhCl(PPh3)3Acyclic enynesEffective for cycloisomerization with endoselectivity. elsevierpure.com
[Rh(cod)(MeCN)2]BF4 with (S)-BINAP1,6-enynesDemonstrates modest reactivity but promising enantioselectivity. nih.gov

Beyond rhodium catalysis, several other methods are available for the construction of the dihydroindene ring system. Friedel-Crafts acylation followed by reduction and cyclization is a classic approach. For example, 3-(2-cyanophenyl)propanoic acid can be a precursor for the synthesis of 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile. chemicalbook.com

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides offers another efficient route to indanones, which are valuable intermediates for indanes. organic-chemistry.org Additionally, nickel-catalyzed reductive cyclization of enones can produce indanones with high enantiomeric induction. organic-chemistry.org Gold-catalyzed direct Csp3-H activation has also been developed as a practical and high-yielding procedure for the synthesis of indenes. researchgate.net

Once the indane core is constructed, the next critical step is the introduction of a hydroxyl group at the C-5 position to yield 2,3-dihydro-1H-inden-5-ol. This can be achieved through several synthetic routes. One common method involves the sulfonation of indane followed by an alkali-fusion process. cookechem.com

Alternatively, electrophilic aromatic substitution reactions, such as nitration followed by reduction to an amine and subsequent diazotization and hydrolysis, can be employed to install the hydroxyl group. The directing effects of existing substituents on the indane ring must be carefully considered to achieve the desired regioselectivity. The functionalization of the C-5 position is crucial for the final esterification step.

Cyclization Reactions for Indane Formation.

Synthesis of the Prop-2-ynoate Ester Component

The prop-2-ynoate ester component is derived from prop-2-ynoic acid (propiolic acid). The esterification of an alcohol with propiolic acid or its derivatives is a common method for introducing the prop-2-ynoate group.

The synthesis of prop-2-ynoate esters can be achieved through several methods, including the reaction of an alcohol with prop-2-ynoyl chloride in the presence of a base. thieme-connect.de Alternatively, transesterification of a simple alkyl prop-2-ynoate, such as methyl prop-2-ynoate, with the desired alcohol can be an effective strategy. thieme-connect.de Direct esterification of prop-2-ynoic acid with an alcohol using a dehydrating agent or a catalyst like boron trifluoride etherate is also a viable option. thieme-connect.de

Approaches to Activated Alkyne Precursors

The prop-2-ynoate portion of the target molecule is an "activated alkyne," characterized by an alkyne group conjugated with an electron-withdrawing carbonyl group. This activation makes the alkyne susceptible to nucleophilic attack and enhances its reactivity in cycloaddition reactions.

More reactive derivatives of propiolic acid are often employed to facilitate esterification. A common strategy involves the conversion of propiolic acid to propioloyl chloride . This acyl chloride is highly reactive towards alcohols but can be unstable, necessitating its use shortly after preparation.

Esterification Protocols

Esterification is the key reaction for coupling the 2,3-dihydro-1H-inden-5-ol (also known as 5-indanol) with the propiolic acid precursor. Several standard protocols can be employed, each with distinct advantages regarding reaction conditions, substrate scope, and functional group tolerance.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. The reaction involves heating the alcohol (5-indanol) and carboxylic acid (propiolic acid) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is typically driven towards the product by removing the water formed during the reaction, often using a Dean-Stark apparatus.

Steglich Esterification : For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. This protocol uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and is highly efficient.

Acyl Chloride Method : Reacting 5-indanol with propioloyl chloride is a highly effective, non-equilibrium method. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. This method is often rapid and high-yielding.

Esterification Method Reagents Typical Conditions Advantages Disadvantages
Fischer-SpeierPropiolic acid, 5-indanol, H₂SO₄ (cat.)Reflux, water removalInexpensive reagentsHarsh conditions, equilibrium
SteglichPropiolic acid, 5-indanol, DCC, DMAPRoom temperature, inert solventMild conditions, high yieldDCC byproduct can be difficult to remove
Acyl ChloridePropioloyl chloride, 5-indanol, Pyridine0°C to room temp, inert solventHigh reactivity, fast, irreversibleAcyl chloride can be unstable

Coupling Strategies for the Construction of this compound

The construction of the target molecule is achieved via the esterification protocols described above. The choice of strategy depends on the desired scale, purity requirements, and the stability of the starting materials. For a laboratory-scale synthesis aiming for high purity, the Steglich esterification or the acyl chloride method would be preferable due to the mild conditions and high conversion rates. The Fischer esterification, while economical, may pose risks of side reactions due to the combination of high temperatures and strong acid with the reactive alkyne functionality.

Stereochemical and Regiochemical Control in Synthesis

While the target molecule, this compound, is itself achiral, the principles of stereochemical and regiochemical control are crucial when considering the synthesis of related, more complex structures or the subsequent reactions of the alkyne group.

Control of Diastereoselectivity in Related Indane-Fused Systems

The synthesis of substituted indane frameworks often generates stereocenters, requiring control over their relative and absolute configuration. Diastereocontrol is the ability to selectively form one diastereomer over another. reddit.com Classical methods for synthesizing the indane core, such as intramolecular Friedel–Crafts reactions, can create new stereocenters. sci-hub.ru For instance, the cyclization of a chiral β-phenylpropionic acid derivative can proceed with high diastereoselectivity. sci-hub.ru

Modern catalytic methods have provided elegant solutions for stereocontrol in indane synthesis. Chiral N-heterocyclic carbene (NHC) catalysts can trigger intramolecular Michael additions to form the indane skeleton with excellent diastereoselectivity (high cis-selectivity) and enantioselectivity. rsc.org Similarly, phase-transfer catalysis has been used in tandem Michael addition-cyclizations to produce trisubstituted indanes with controlled relative stereochemistry. researchgate.net These strategies highlight that while the parent 2,3-dihydro-1H-inden-5-ol is achiral, synthetic routes to substituted analogs must address the challenge of diastereocontrol.

Regioselectivity in Cycloaddition Reactions Involving Alkynes

The propiolate ester moiety is an electron-deficient alkyne, making it a highly reactive participant in cycloaddition reactions. A key aspect of these reactions is regioselectivity—the control over which of the two possible constitutional isomers is formed.

A prominent example is the 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles.

Huisgen Thermal Cycloaddition : The uncatalyzed reaction between an azide and an electron-deficient alkyne like an aryl propiolate typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). arkat-usa.orgorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" reaction exhibits exceptional regioselectivity. The use of a copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole isomer. nih.govalfa-chemistry.com The reaction is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups, making it a powerful tool for modifying the alkyne handle of this compound. alfa-chemistry.comacs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to the copper-catalyzed variant, ruthenium catalysts, such as Cp*RuCl complexes, provide the opposite regioselectivity, yielding the 1,5-disubstituted triazole isomer. organic-chemistry.org

The predictable regioselectivity of these catalyzed cycloadditions makes the alkyne group a versatile synthetic handle for further functionalization.

Cycloaddition Type Catalyst Product Regiochemistry Key Features
Huisgen ThermalNoneMixture of 1,4- and 1,5-isomersHigh temperature, low selectivity arkat-usa.org
CuAACCopper (I)Exclusively 1,4-isomerHigh selectivity, mild conditions, "click" reaction nih.govalfa-chemistry.com
RuAACRuthenium (e.g., Cp*RuCl)Exclusively 1,5-isomerComplementary selectivity to CuAAC organic-chemistry.org

Emerging Synthetic Technologies and Green Chemistry Principles for Compound Preparation

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods, guided by the principles of green chemistry. organic-chemistry.orgsolubilityofthings.comacs.org These principles can be applied to the synthesis of this compound, particularly in the esterification step, to reduce waste, energy consumption, and the use of hazardous materials.

Heterogeneous Catalysis : Replacing homogeneous strong acid catalysts like H₂SO₄ with solid acid catalysts (e.g., sulfonic acid-functionalized resins like Amberlyst, or zeolites) simplifies the process. mdpi.com These catalysts can be easily removed by filtration and often reused, minimizing waste and simplifying purification. mdpi.com

Enzymatic Catalysis : Lipases are enzymes that can catalyze esterification in organic solvents with high selectivity. mdpi.com These reactions proceed under very mild conditions, often avoiding the need for protecting groups and reducing energy consumption. acs.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for esterification compared to conventional heating. researchgate.netresolvemass.ca This can lead to significant energy savings and often results in higher yields and cleaner reactions.

Continuous Flow Synthesis : Performing the esterification in a continuous flow reactor, where reagents are pumped through a heated column packed with a solid catalyst, offers several advantages. riken.jp This technology allows for excellent control over reaction parameters, improved safety, and easier scalability compared to batch processing. riken.jp

Alternative Solvents : Replacing traditional volatile organic compounds (VOCs) with greener solvents like ionic liquids or supercritical CO₂ can reduce the environmental impact of the synthesis. resolvemass.ca In some cases, solvent-free reactions may be possible. researchgate.net

By incorporating these technologies, the synthesis of this compound can be made more efficient, sustainable, and environmentally benign.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Prop-2-ynoate (Alkyne and Ester) Moiety.

The prop-2-ynoate group is an electron-deficient alkyne due to the electron-withdrawing nature of the adjacent ester functionality. This electronic characteristic significantly influences its reactivity, making it a versatile substrate for a variety of addition and cycloaddition reactions.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The activated alkyne in 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate readily participates in several types of cycloadditions.

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, is a prominent reaction for forming five-membered heterocyclic rings. ethz.chwikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile, in this case, the alkyne of the propiolate. ethz.ch

With Nitrile Imines: Nitrile imines, often generated in situ from hydrazonoyl halides, react with aryl propiolates to yield pyrazole (B372694) derivatives. chim.itrsc.org The reaction proceeds via a concerted mechanism, where the nitrile imine adds across the alkyne in a single step. The regioselectivity of the addition is influenced by electronic factors, with the nucleophilic carbon of the nitrile imine typically attacking the more electrophilic β-carbon of the propiolate. This reaction is a highly efficient method for the synthesis of polysubstituted pyrazoles. chim.itresearchgate.net

With Azomethine Ylides: Azomethine ylides are another class of 1,3-dipoles that readily undergo cycloaddition with activated alkynes. wikipedia.orgnih.gov These ylides can be generated through various methods, including the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes. psu.edu The reaction of an azomethine ylide with this compound would lead to the formation of dihydropyrrole or pyrrole (B145914) derivatives, depending on subsequent reaction conditions. wikipedia.org These reactions are often highly regio- and stereoselective, providing a route to complex nitrogen-containing heterocycles. researchgate.net

Table 1: Examples of [3+2] Dipolar Cycloaddition Reactions with Aryl Propiolates
1,3-DipoleDipolarophileProductKey Features
Nitrile ImineAryl PropiolateSubstituted PyrazoleHigh regioselectivity, efficient synthesis of pyrazoles. chim.it
Azomethine YlideAryl PropiolateDihydropyrrole/PyrroleStereoselective, forms nitrogen-containing heterocycles. wikipedia.org

The [2+2+2] cyclotrimerization is a powerful atom-economical reaction for the synthesis of substituted benzene (B151609) rings from three alkyne molecules. This reaction is typically catalyzed by transition metals such as cobalt, nickel, or rhodium. nih.gov The cyclotrimerization of aryl propiolates can lead to the formation of 1,3,5- or 1,2,4-trisubstituted benzene derivatives. The regioselectivity of the reaction is often dependent on the catalyst and reaction conditions used. For instance, certain cobalt catalysts have shown high selectivity for the formation of 1,3,5-triarylbenzenes from terminal aryl alkynes. nih.gov Surface-assisted cyclotrimerization on gold surfaces has also been demonstrated for arylalkynes, leading to the formation of two-dimensional polyphenylene nanostructures. researchgate.net

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. youtube.com The electron-deficient alkyne of this compound can act as a potent dienophile. The reaction rate is enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. youtube.com When reacting with a diene, the propiolate will form a cyclohexadiene derivative. This reaction is a cornerstone of organic synthesis due to its reliability and stereochemical control. wikipedia.org Lewis acids can be used to promote the Diels-Alder reaction of furan (B31954) derivatives with ethyl propiolate. researchgate.net

The propiolate moiety is an α,β-unsaturated ester, making it susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.org A wide range of soft nucleophiles, such as thiols, amines, and enolates, can add to the β-carbon of the alkyne. This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation. nih.govacs.org The addition of a nucleophile to the alkyne generates a vinyl anion, which is then protonated to give the corresponding α,β-unsaturated adduct. The stereochemistry of the resulting double bond can often be controlled by the reaction conditions. For example, the reaction of sodium thiophenolate with propiolates furnishes α,β-unsaturated esters. nih.govacs.org

Table 2: Examples of Conjugate Addition Reactions to Aryl Propiolates
NucleophileSubstrateProduct TypeSignificance
Thiols (Thiol-yne)Aryl Propiolateβ-ThioacrylateForms C-S bonds, useful in materials and bioorganic chemistry. nih.govacs.org
Amines (Amino-yne)Aryl PropiolateEnamineForms C-N bonds, key intermediates in synthesis. nih.govacs.org
Arylboronic Acidsα,β-Unsaturated Estersβ-Aryl EsterRhodium-catalyzed 1,4-addition for C-C bond formation. organic-chemistry.org

The terminal alkyne of this compound is an excellent substrate for a wide variety of transition metal-catalyzed transformations. scispace.comresearchgate.netmdpi.com These reactions allow for the introduction of a diverse array of functional groups at the alkyne carbons.

Hydroarylation: The addition of an arene C-H bond across the alkyne, known as hydroarylation, can be catalyzed by various transition metals, including palladium, platinum, and gold. researchgate.netnih.gov This reaction provides a direct route to substituted alkenes.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, are powerful methods for forming new carbon-carbon bonds. While the terminal alkyne itself can participate in Sonogashira couplings, it can also be converted to other functional groups that are amenable to other coupling reactions. The metal-catalyzed coupling of alkynes is a potent method for preparing 1,3-enynes, which are valuable structures in organic synthesis. nih.gov

Carboxyamidation: Iron catalysts have been shown to be effective in the intramolecular carboxyamidation of alkynes tethered to O-acyl hydroxylamine (B1172632) derivatives. digitellinc.com This reaction proceeds via a putative metal-acylnitrenoid intermediate and results in a Z-selective addition to the alkyne.

The presence of aryl sulfides in biologically active compounds has spurred the development of new methods for forming carbon-sulfur bonds, often through metal-catalyzed reactions. nih.govnih.gov

Table 3: Overview of Transition Metal-Catalyzed Alkyne Functionalizations
Reaction TypeCatalystProductDescription
HydroarylationPd, Pt, AuAlkenyl-substituted areneAddition of an arene C-H bond across the alkyne. researchgate.netnih.gov
Enyne SynthesisPd1,3-EnyneCoupling of two alkyne units. nih.gov
CarboxyamidationFeAcyloxy-substituted exo-alkeneIntramolecular addition of an acyloxy and an amino group. digitellinc.com

Transition Metal-Catalyzed Functionalizations of the Alkyne.

Reactivity of the 2,3-Dihydro-1H-indene Aromatic Ring

The aromatic ring of the indane scaffold is susceptible to electrophilic aromatic substitution, and the existing alkyl substituent influences the regioselectivity of these reactions.

The fused cyclopentyl ring of the 2,3-dihydro-1H-indene moiety acts as an ortho,para-directing group in electrophilic aromatic substitution reactions. makingmolecules.comwikipedia.orgmasterorganicchemistry.com This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the cationic intermediate (arenium ion) formed during the attack of the electrophile at the ortho and para positions. makingmolecules.comwikipedia.org For the 5-substituted indane ring in this compound, the positions ortho and para to the ester group are positions 6 and 4, and position 7. The prop-2-ynoate group is an electron-withdrawing group and will direct incoming electrophiles to the meta position (positions 4 and 6). The combined directing effects will influence the final substitution pattern.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, with the exact position depending on the interplay of the directing effects of the substituents.

Oxidation: The benzylic C-H bonds of the indane scaffold are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the oxidation of the benzylic positions to ketones or, under more forcing conditions, cleavage of the aromatic ring.

Reduction: The aromatic ring of the indane scaffold can be reduced under catalytic hydrogenation conditions (e.g., using H₂ and a metal catalyst like Rh/C or RuO₂) at high pressures and temperatures. This would result in the formation of a fully saturated bicyclic system.

Functional group interconversions on the indane scaffold can be achieved through various synthetic methodologies. ub.edusolubilityofthings.comyoutube.comvanderbilt.edu For instance, if a nitro group were introduced onto the aromatic ring via electrophilic substitution, it could subsequently be reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation. This amino group could then be further modified, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups.

Mechanistic Elucidation of Key Transformations

The mechanisms of the reactions involving this compound can be inferred from well-established mechanistic pathways for its constituent functional groups.

Hydroamination (Michael Addition): As previously mentioned, the mechanism for the hydroamination of the propiolate ester is believed to be a stepwise process. psu.edu Kinetic studies on analogous systems have shown that the reaction proceeds through a zwitterionic intermediate, and the rate-determining step is the intramolecular proton transfer. psu.edu The absence of a kinetic isotope effect when using a deuterated amine supports a mechanism where proton transfer occurs after the initial nucleophilic attack. psu.edu

Sonogashira Coupling: The catalytic cycle of the Sonogashira reaction is well-documented. libretexts.org The key steps in the palladium cycle are:

Oxidative Addition: The aryl or vinyl halide adds to the Pd(0) complex to form a Pd(II) species.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium complex.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the indane ring proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The electrophile attacks the π-system of the aromatic ring, leading to the formation of this intermediate. In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com The stability of the arenium ion intermediate determines the regioselectivity of the reaction, with the electron-donating indane substituent favoring the formation of intermediates where the positive charge is delocalized onto the ortho and para positions. makingmolecules.com

Investigation of Reaction Intermediates

The transformation of propargyl esters like this compound often proceeds through highly reactive, transient intermediates whose formation is typically facilitated by π-acidic metal catalysts, most notably gold(I) complexes. nih.gov The coordination of the catalyst to the alkyne moiety activates the molecule for subsequent intramolecular rearrangements. Two primary, competing mechanistic pathways are recognized: the frontiersin.orgfrontiersin.org-sigmatropic rearrangement (1,3-acyloxy migration) and the frontiersin.orgresearchgate.net-sigmatropic rearrangement (1,2-acyloxy migration). rsc.orgresearchgate.net

The frontiersin.orgfrontiersin.org-sigmatropic rearrangement leads to the formation of a substituted allenyl ester intermediate. monash.edu This process, often referred to as a Saucy-Marbet rearrangement, is believed to be a reversible process that proceeds through cationic intermediates. nih.govnih.gov Mechanistic studies using cyclopropane (B1198618) probes have provided experimental evidence for the reversibility of this rearrangement. nih.govacs.org The resulting allenyl ester is itself a versatile intermediate, primed for further reactivity such as subsequent cyclization or cycloaddition reactions. frontiersin.orgmonash.edu

Alternatively, the frontiersin.orgresearchgate.net-sigmatropic rearrangement generates a metal-stabilized vinylcarbene (or carbenoid) species. nih.govfrontiersin.org This pathway is particularly favored for propargyl esters with terminal or electron-deficient alkynes. nih.gov The gold-carbene intermediate is a powerful synthon capable of participating in a variety of transformations, including cyclopropanations and other cycloadditions, leading to complex molecular architectures. researchgate.netnih.gov

The choice between these pathways and the nature of the resulting intermediate can be influenced by the substrate structure, the catalyst, and the reaction conditions. These intermediates are typically not isolated but are identified through trapping experiments, isotopic labeling studies, and computational modeling. nih.gov

Table 1: Key Reaction Intermediates in the Transformation of Propargyl Esters.
Intermediate TypeGoverning Mechanistic PathwayTypical CatalystKey Characteristics
Allenyl Ester frontiersin.orgfrontiersin.org-Sigmatropic Rearrangement (1,3-Acyloxy Migration)Au(I), Rh(I), Ag(I)Formed via a reversible rearrangement; serves as a nucleophile in subsequent cyclizations. monash.edunih.govnih.gov
Metal Vinylcarbene frontiersin.orgresearchgate.net-Sigmatropic Rearrangement (1,2-Acyloxy Migration)Au(I), Rh(I)Electrophilic species; participates in cycloadditions and C-H insertion reactions. nih.govfrontiersin.org
Cationic IntermediatesAssociated with both pathwaysAu(I), Pt(II)Stabilized by π-acidic Lewis acid catalysts; facilitates the initial rearrangement. nih.govnih.gov

Kinetic Studies to Determine Rate-Limiting Steps

In many metal-catalyzed rearrangements of propargyl esters, the initial sigmatropic rearrangement is postulated to be the rate-determining step. However, detailed kinetic analyses have shown a more complex picture. For instance, in some gold-catalyzed frontiersin.orgfrontiersin.org-rearrangements, the initial migration to form the allenyl ester can be a rapid and reversible equilibrium, with a subsequent, slower step, such as an intramolecular cycloaddition, being the true rate-limiting event. nih.gov

Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition state structure of the rate-limiting step. comporgchem.com By strategically replacing atoms with their heavier isotopes (e.g., H with D, or ¹²C with ¹³C), changes in the reaction rate can reveal which bonds are being formed or broken in the slowest step. While specific KIE data for this compound is not available, studies on analogous systems demonstrate the utility of this method. comporgchem.com

Furthermore, reaction progress kinetic analysis, where the concentrations of reactants, intermediates, and products are monitored over time, can help to build a comprehensive kinetic model of the reaction network, including any reversible steps or catalyst deactivation pathways. rsc.org

Table 2: Hypothetical Kinetic Data for Substituent Effects on the Rate of Rearrangement of Indenyl Propargyl Esters.
Substituent on Indan (B1671822) Ring (Position 7)Electronic NatureHypothetical Observed Rate Constant (kobs, s-1)Interpretation
-OCH3Electron-Donating5.4 x 10-3Rate acceleration suggests buildup of positive charge in the transition state of the rate-limiting step, stabilized by the donor group.
-HNeutral1.2 x 10-3Baseline reaction rate for the unsubstituted indenyl system.
-ClElectron-Withdrawing (Inductive)8.1 x 10-4Slight rate deceleration, consistent with destabilization of a cationic intermediate/transition state.
-NO2Strongly Electron-Withdrawing2.5 x 10-4Significant rate deceleration points to a strong electronic demand in the rate-limiting step, likely involving a cationic species.

Solvent Effects and Electronic Effects on Reaction Pathways

The course and efficiency of reactions involving this compound are highly sensitive to both the surrounding solvent medium and the intrinsic electronic properties of the molecule.

Solvent Effects: The solvent can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. In the solvolysis of a related compound, propargyl chloroformate, the reaction mechanism was shown to be highly dependent on the solvent's nucleophilicity and ionizing power. nih.govresearchgate.net Using the extended Grunwald-Winstein equation, it was determined that in most solvents, the reaction proceeds via a bimolecular addition-elimination mechanism, where the solvent acts as a nucleophile in the rate-determining step. nih.gov However, in highly ionizing, non-nucleophilic solvents like hexafluoroisopropanol (HFIP), a shift towards a unimolecular, Sₙ1-type mechanism can occur. nih.gov For the metal-catalyzed rearrangements of this compound, which involve charged intermediates, polar solvents are generally expected to stabilize these species, potentially accelerating the reaction. Non-coordinating solvents are often preferred in catalysis to prevent competitive binding to the metal center. mdpi.com

Electronic Effects: The electronic character of the 2,3-Dihydro-1H-inden-5-yl moiety and the prop-2-ynoate group plays a critical role in directing reactivity. Electron-donating substituents on the aromatic ring of the indan group would be expected to stabilize any cationic character that develops during the reaction, thereby accelerating pathways that involve such intermediates. acs.org Conversely, electron-withdrawing groups would have a destabilizing effect, slowing these reactions down, as illustrated in the hypothetical data in Table 2. Furthermore, the electronic nature of the alkyne itself is paramount. As noted previously, terminal or electron-deficient alkynes tend to favor the frontiersin.orgresearchgate.net-rearrangement to form carbene intermediates, whereas electronically neutral or rich alkynes are more prone to undergo the frontiersin.orgfrontiersin.org-rearrangement to yield allenyl esters. nih.gov This dichotomy allows for mechanistic pathways to be tuned through synthetic modification of the substrate.

Table 3: Illustrative Solvent Effects on a Hypothetical Cycloisomerization Reaction.
SolventDielectric Constant (ε)NatureHypothetical Yield (%)Plausible Rationale
Toluene2.4Non-polar, Aromatic75Good solubility for substrate and catalyst; minimal interference.
Dichloromethane (DCM)9.1Polar, Aprotic88Increased polarity stabilizes charged intermediates, potentially accelerating the rate-limiting step.
Tetrahydrofuran (THF)7.5Polar, Coordinating45Coordinating nature may lead to competitive binding with the catalyst, inhibiting the reaction.
Acetonitrile (MeCN)37.5Polar, Aprotic92High polarity effectively stabilizes transition states and intermediates.
Hexafluoroisopropanol (HFIP)16.7Highly Polar, Non-nucleophilic60Strongly ionizing but may promote alternative pathways or side reactions.

Applications in Advanced Organic Synthesis

2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a Versatile Synthon for Complex Molecular Architectures

The inherent reactivity of the propiolate functional group in this compound, coupled with the stable and planar nature of the indane core, makes it an exemplary synthon for the assembly of intricate molecular frameworks. The electron-deficient alkyne is susceptible to a wide array of nucleophilic additions and cycloaddition reactions, providing a gateway to a multitude of more complex structures. The indane scaffold, on the other hand, imparts a degree of rigidity and specific spatial orientation to the resulting molecules, which can be crucial for applications in medicinal chemistry and materials science.

The synthetic utility of this compound is further enhanced by the potential for functional group interconversion on both the indane ring and the propiolate side chain. This allows for a modular approach to the synthesis of complex molecules, where the core structure can be elaborated in a stepwise and controlled manner.

Contribution to Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in numerous scientific disciplines, most notably in the development of pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems.

The reaction of α,β-alkynyl esters with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities. In this context, this compound can react with hydrazine or its substituted derivatives to yield pyrazolone (B3327878) derivatives fused to or substituted with the indane moiety. The reaction typically proceeds through a Michael addition of the hydrazine to the electron-deficient alkyne, followed by an intramolecular cyclization and dehydration. The resulting indanyl-substituted pyrazoles are of interest for their potential pharmacological properties, as the indane group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological target interactions.

A general reaction scheme for the synthesis of pyrazole (B372694) derivatives is presented below:

Reactant 1Reactant 2Product Class
This compoundHydrazine HydrateIndanyl-substituted Pyrazolone
This compoundPhenylhydrazineN-Phenyl-indanyl-substituted Pyrazolone

The reactivity of the alkyne functionality in this compound can be harnessed to construct more complex, fused polycyclic systems incorporating the indane framework. Intramolecular cyclization reactions, potentially triggered by acid or metal catalysis, could lead to the formation of indeno-fused lactones or other heterocyclic rings. Furthermore, intermolecular cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, with suitable reaction partners can pave the way for the synthesis of novel and complex polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. These indeno-fused systems are of particular interest in materials science due to their potential electronic and photophysical properties.

Use as a Precursor for Scaffold Diversification and Derivatization

In modern drug discovery and materials science, the ability to generate a library of structurally diverse compounds from a common precursor is highly valuable. This compound is an excellent starting point for such scaffold diversification strategies. The propiolate moiety can be transformed into a wide range of other functional groups. For instance, catalytic hydrogenation can yield the corresponding saturated ester, while partial reduction can afford the α,β-unsaturated ester. The alkyne can also participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings, further expanding the accessible chemical space.

Moreover, the aromatic ring of the indane core can be subjected to electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of additional functional groups that can be further elaborated. This dual reactivity at both the propiolate and indane moieties provides a powerful platform for generating a diverse array of novel chemical entities.

Examples of Derivatization Reactions:

Starting MaterialReagent(s)Product Functional Group
This compoundH2, Pd/CPropanoate
This compoundNaN3, Cu(I) catalystTriazole
This compoundHNO3, H2SO4Nitroindane derivative

Potential Applications in the Synthesis of Scaffolds for Optoelectronic Materials

The development of novel organic materials with tailored optoelectronic properties is a rapidly advancing field. The rigid and planar structure of the indane nucleus, combined with the extended π-conjugation that can be achieved through reactions of the propiolate group, suggests that derivatives of this compound could serve as valuable scaffolds for optoelectronic materials. For instance, Sonogashira coupling reactions with aryl halides could be employed to synthesize extended conjugated systems containing the indane unit. Such molecules may exhibit interesting photoluminescent or semiconducting properties. The ability to fine-tune the electronic properties of these materials through substitution on the indane ring or by varying the coupled aryl groups makes this an attractive area for further research. The incorporation of the indane moiety may also influence the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices.

Insufficient Data for Spectroscopic Analysis of this compound

A thorough search for experimental spectroscopic data for the chemical compound this compound has yielded insufficient information to conduct the detailed analysis required by the specified article outline. While general principles of NMR and vibrational spectroscopy for related structural motifs—such as the dihydroindene (indan) moiety and alkyne functionalities—are well-established, specific, experimentally-derived data for the title compound, including chemical shifts, coupling constants, and vibrational frequencies, are not available in the public domain based on the conducted searches.

The requested article structure necessitates a deep dive into high-resolution one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Fourier Transform Infrared (FT-IR) and FT-Raman vibrational spectroscopy. This includes:

1D NMR (¹H, ¹³C): Precise chemical shift (δ) values and spin-spin coupling constants (J) for each unique proton and carbon atom in the molecule.

2D NMR (COSY, HMQC, HMBC, NOESY): Correlation data to establish connectivity between protons, between protons and carbons, and to determine through-space proximity for stereochemical analysis.

Analysis of Complex Spin Systems: A detailed examination of the coupling patterns within the aliphatic five-membered ring of the dihydroindene core.

Vibrational Spectroscopy (FT-IR, FT-Raman): Specific wavenumber values for characteristic functional group vibrations, such as the alkyne C≡C and C-H stretches, the ester C=O stretch, and various modes of the aromatic and aliphatic rings.

Without access to primary or validated secondary data from peer-reviewed literature or spectral databases, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. The generation of theoretical or predicted data would fall outside the scope of reporting established scientific characterization.

Therefore, the advanced spectroscopic and structural characterization of this compound, as outlined, cannot be completed at this time.

Advanced Spectroscopic and Structural Characterization

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state.

The structure of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate contains several chromophores—the substituted benzene (B151609) ring of the indan (B1671822) system, the carbonyl group (C=O) of the ester, and the carbon-carbon triple bond (C≡C) of the prop-2-ynoate group. These features are expected to give rise to characteristic electronic transitions.

π → π* Transitions: The aromatic ring is the most significant chromophore in the molecule. Benzene itself typically displays three absorption bands originating from π → π* transitions. hnue.edu.vnup.ac.za For substituted benzenes like the indan system, these bands can be shifted in wavelength and intensity. libretexts.org The primary bands are expected at shorter wavelengths (below 220 nm), while a weaker, secondary band (the B-band) with fine structure is anticipated at longer wavelengths, likely around 250-280 nm. hnue.edu.vn The conjugation of the ester's carbonyl group and the alkyne with the aromatic ring is interrupted by the ester oxygen, meaning their direct electronic coupling is minimal. However, the ester group as a substituent on the aromatic ring will influence the absorption profile.

n → π* Transitions: The ester carbonyl group also possesses non-bonding electrons (n electrons) on the oxygen atom. This allows for a weak, typically forbidden n → π* transition. ucalgary.ca For esters, this absorption is generally found at shorter wavelengths, often around 205-215 nm, and can be masked by the more intense π → π* transitions of the aromatic ring. ucalgary.ca

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted Transition Wavelength Range (λmax, nm) Molar Absorptivity (ε) Chromophore
π → π* ~200-220 High Aromatic Ring
n → π* ~205-215 Low Carbonyl (C=O)
π → π* (B-band) ~250-280 Low to Medium Aromatic Ring

Note: The values in this table are predictive and based on typical ranges for the constituent chromophores. Experimental data for the specific compound is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. It also provides structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₀O₂. The exact mass (monoisotopic mass) can be calculated as follows:

(12 x 12.000000) + (10 x 1.007825) + (2 x 15.994915) = 186.06808 u

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this calculated value, confirming the elemental composition.

The fragmentation of the molecular ion upon electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several characteristic pathways dictated by the structure:

Loss of the Propargyloxy Radical: A common fragmentation for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. In this case, cleavage would result in a prominent peak corresponding to the indanoyl cation.

[C₁₂H₁₀O₂]⁺˙ → [C₉H₇O]⁺ + ˙OCH₂C≡CH

Loss of the Propargyl Group: Cleavage of the O-C bond of the ester can lead to the formation of an indan-5-yloxy cation.

McLafferty Rearrangement: This rearrangement is not possible for this molecule as it lacks the required γ-hydrogen on the alcohol portion of the ester.

Fragmentation of the Indan Moiety: The indan structure can undergo fragmentation, such as the loss of ethylene (B1197577) (C₂H₄), a characteristic fragmentation for this ring system.

Formation of Propargyl Cation: A peak corresponding to the propargyl cation [C₃H₃]⁺ (m/z 39) may also be observed.

Table 2: Predicted HRMS Fragmentation Data for this compound

Predicted Fragment Ion Proposed Formula Calculated Exact Mass (m/z) Fragmentation Pathway
[M]⁺˙ [C₁₂H₁₀O₂]⁺˙ 186.06808 Molecular Ion
[C₉H₇O]⁺ [C₉H₇O]⁺ 131.04969 Loss of ˙OC₃H₃
[C₉H₉O]⁺ [C₉H₉O]⁺ 133.06534 Loss of C₃H
[C₉H₇]⁺ [C₉H₇]⁺ 115.05478 Loss of CO from [C₉H₇O]⁺
[C₃H₃]⁺ [C₃H₃]⁺ 39.02348 Propargyl cation

Note: This table presents plausible fragmentation pathways. Actual experimental results would be required for confirmation.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. excillum.comwikipedia.org This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. rigaku.com

While no crystal structure has been reported for this compound, a successful crystallographic analysis would elucidate several key structural features:

Molecular Conformation: It would confirm the planarity of the aromatic ring and the conformation of the five-membered aliphatic ring of the indan group. The orientation of the prop-2-ynoate substituent relative to the indan ring system, defined by the torsion angles around the C-O ester bonds, would be determined.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, which could be compared with theoretical values and data from related structures. For instance, the lengths of the C=O and C≡C bonds could provide insight into the electronic environment.

Intermolecular Interactions: The analysis of the crystal packing would reveal the nature and geometry of non-covalent interactions that stabilize the crystal lattice. For a molecule with aromatic and alkyne functionalities, potential interactions could include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Hydrogen atoms from one molecule interacting with the π-electron clouds of the aromatic ring or the alkyne of a neighboring molecule.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving acidic protons (such as the acetylenic C-H) and the ester carbonyl oxygen.

Table 3: Potential X-ray Crystallography Data for this compound

Parameter Information to be Determined
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group Symmetry of the unit cell
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å) C=O, C-O, C≡C, Aromatic C-C
Key Bond Angles (°) O-C=O, C-O-C, C-C≡C
Key Torsion Angles (°) Describing the orientation of the ester group
Intermolecular Contacts Distances and angles of π-π, C-H···π, C-H···O interactions

Note: This table outlines the type of data that would be obtained from an X-ray crystallographic study. No experimental crystal structure is currently available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry Optimization

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Density Functional Theory (DFT) is a robust method for this purpose, balancing computational cost and accuracy. Specifically, the CAM-B3LYP (Coulomb-Attenuating Method - Becke, 3-parameter, Lee-Yang-Parr) functional is often selected. researchgate.netresearchgate.net This functional is a long-range corrected hybrid functional that provides reliable geometric parameters, especially for systems with potential charge-transfer characteristics. researchgate.netresearchgate.net

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy on the potential energy surface. This minimum-energy structure represents the most probable geometry of the molecule in its ground state. The accuracy of this optimized geometry is crucial, as it serves as the foundation for all subsequent calculations, including orbital analysis and property prediction. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netresearchgate.net The energies of these orbitals are critical indicators of a molecule's electronic behavior. A high HOMO energy suggests a greater propensity to donate electrons, indicating nucleophilic character. Conversely, a low LUMO energy implies a greater ability to accept electrons, indicating electrophilic character. mdpi.com For 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, these energies are calculated using the optimized molecular geometry.

Table 1: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23

Table 2: Calculated HOMO-LUMO Energy Gap

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.23
Energy Gap (ΔE = ELUMO - EHOMO)5.62

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized framework of bonding orbitals (bonds) and lone pairs, which aligns closely with classical Lewis structures. wikipedia.orgmpg.deq-chem.com This method provides a detailed picture of bonding and allows for the quantitative analysis of intramolecular interactions.

NBO analysis is particularly effective at identifying and quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an adjacent empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.net A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. These interactions are crucial for understanding the molecule's conformational preferences and electronic distribution.

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π(Car-Car)π(C≡C)2.51
LP(2) Ocarbonylπ(C=O)28.45
LP(2) Oetherσ(Car-O)5.18
σ(Car-H)π(Car-Car)3.77

*LP denotes a lone pair orbital; Car denotes an aromatic carbon atom. Values are representative for similar molecular structures.

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites

The analysis of the Molecular Electrostatic Potential (MEP) surface is a valuable computational tool for predicting the reactive behavior of molecules. By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions that are prone to nucleophilic attack.

For this compound, the MEP surface would likely indicate that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the ester group and the triple bond of the prop-2-ynoate moiety. These areas represent the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the dihydroindenyl group would exhibit the most positive potential (blue regions), making them susceptible to nucleophilic interactions. This information is crucial for understanding the molecule's intermolecular interactions and predicting its reactivity in various chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic excitation energies and simulate the UV-Vis absorption spectra of molecules. nih.govresearchgate.netuci.edu This method provides insights into the electronic transitions between molecular orbitals upon absorption of light.

For this compound, TD-DFT calculations would be employed to determine the vertical excitation energies and the corresponding oscillator strengths. These calculations would likely predict the main absorption bands in the UV-Vis spectrum. The electronic transitions would likely involve the π-orbitals of the aromatic indenyl system and the prop-2-ynoate group. Specifically, transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) are often dominant. The accuracy of these predictions depends on the choice of the functional and basis set used in the calculations. cnr.it

A hypothetical TD-DFT calculation might yield the following data:

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 -> S13100.25HOMO -> LUMO
S0 -> S22850.15HOMO-1 -> LUMO
S0 -> S32500.40HOMO -> LUMO+1

Calculation of Non-Linear Optical (NLO) Properties (e.g., polarizability, hyperpolarizability)

The study of non-linear optical (NLO) properties of materials is significant for their potential applications in optoelectronic technologies. mdpi.com Computational methods, particularly DFT, are widely used to calculate NLO properties such as polarizability (α) and first-order hyperpolarizability (β). ekb.egkocaeli.edu.tr These parameters quantify the response of a molecule to an external electric field.

For this compound, the presence of a π-conjugated system suggests it may exhibit NLO properties. Calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The magnitude of these values is influenced by the molecular structure, electron delocalization, and the presence of electron-donating and electron-withdrawing groups. The indenyl group and the prop-2-ynoate moiety contribute to the π-electron system, which is a key factor for NLO activity. rsc.orgmdpi.com

A theoretical calculation could provide the following NLO parameters:

PropertyValue (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)150
First Hyperpolarizability (β)800

Computational Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. nih.gov This approach provides a detailed understanding of the reaction pathways at a molecular level.

For this compound, computational studies could explore various potential reactions, such as its hydrolysis, cycloaddition reactions involving the alkyne, or electrophilic substitution on the aromatic ring. For a given reaction, the computational process would involve locating the geometries of the reactants, products, and any intermediates and transition states on the potential energy surface. The calculated activation energies would then allow for the prediction of the most favorable reaction pathway. For instance, in a hypothetical hydrolysis reaction, calculations could determine whether the reaction proceeds through a concerted or a stepwise mechanism and identify the rate-determining step. rsc.org

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Routes for the Compound.

The synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate and its analogs is a crucial first step for any further investigation. Future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current Synthetic Approaches:

The traditional synthesis of propargyl esters often involves the esterification of a corresponding alcohol with an activated carboxylic acid, or the reaction of an acid chloride with a propargyl alcohol. These methods, while effective, can sometimes require harsh reaction conditions or the use of stoichiometric activating agents, leading to significant waste.

Future Directions in Synthesis:

Flow Chemistry: The implementation of continuous flow synthesis presents an opportunity to improve reaction efficiency, safety, and scalability. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities.

Atom Economy: Research into reactions with high atom economy will be paramount. This could involve exploring transition-metal-catalyzed C-H activation of the indane ring followed by coupling with a suitable propargylating agent, although this would represent a more complex and long-term research goal.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic Strategy Potential Advantages Potential Challenges
Catalytic EsterificationMilder reaction conditions, potential for catalyst recycling, reduced waste.Catalyst development and optimization, potential for side reactions.
Flow ChemistryEnhanced control over reaction parameters, improved safety and scalability.Initial setup costs, requirement for specialized equipment.
C-H Activation/CouplingHigh atom economy, novel bond formations.Development of selective and efficient catalyst systems, regioselectivity control.

Exploration of Undiscovered Reactivity Modes of the Conjugated System.

The conjugated system within this compound, comprising the ester and the alkyne, is ripe for the discovery of novel chemical transformations. The propargyl ester moiety is a particularly versatile functional group known to participate in a variety of reactions. nih.govacs.org

Potential Reactivity Pathways:

Rearrangement Reactions: Propargyl esters are known to undergo various rearrangement reactions, often catalyzed by transition metals like gold or platinum. nih.govacs.org For instance, a Meyer-Schuster-like rearrangement could potentially lead to the formation of allenic ketones. Gold-catalyzed rearrangements could also generate vinylcarbene intermediates, which can then participate in a range of subsequent transformations. nih.gov

Cycloaddition Reactions: The alkyne functionality can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, [3+2] cycloadditions with azides (the "click" reaction) could be used to introduce triazole rings, while Diels-Alder reactions with suitable dienes could lead to the formation of complex polycyclic structures.

Enyne Metathesis: The presence of both an "ene" (within the indane aromatic ring) and an "yne" functionality opens the door to enyne metathesis reactions. organic-chemistry.org While challenging due to the aromaticity of the indane ring, intramolecular enyne metathesis could potentially lead to the formation of novel fused ring systems. The driving force for such reactions is often the formation of a thermodynamically stable conjugated diene. organic-chemistry.org

Computational Design of Derivatives with Tunable Reactivity or Spectroscopic Properties.

Computational chemistry offers a powerful toolkit for the rational design of novel derivatives of this compound with tailored properties. ifes.edu.brresearchgate.net By employing methods such as Density Functional Theory (DFT), researchers can predict how structural modifications will influence the electronic and steric properties of the molecule, and in turn, its reactivity and spectroscopic signature. aalto.firesearchgate.net

Areas for Computational Exploration:

Tuning Reactivity: Computational studies can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the identification of substituents that could enhance or suppress certain reaction pathways. For example, the introduction of electron-withdrawing or electron-donating groups on the indane ring could be computationally modeled to predict their effect on the electron density of the alkyne and its susceptibility to nucleophilic or electrophilic attack.

Predicting Spectroscopic Properties: The design of molecules with specific spectroscopic properties is a rapidly growing field. aalto.fi Computational methods can be used to predict the absorption and emission spectra of novel derivatives, which is crucial for applications in areas such as organic electronics and sensing. For instance, extending the conjugation of the system by introducing further unsaturated moieties could be computationally explored to predict shifts in the absorption maximum.

Understanding Reaction Mechanisms: DFT calculations can provide detailed insights into the mechanisms of complex reactions, such as the gold-catalyzed rearrangements mentioned earlier. nih.gov By mapping out the entire reaction coordinate, researchers can gain a deeper understanding of the intermediates and transition states involved, which can aid in the optimization of reaction conditions.

The following table outlines potential computational approaches and their applications.

Computational Method Application Predicted Outcome
Density Functional Theory (DFT)Modeling transition states of reactions.Prediction of reaction barriers and substituent effects on reactivity.
Time-Dependent DFT (TD-DFT)Simulating electronic absorption and emission spectra.Design of derivatives with tailored spectroscopic properties.
Molecular Dynamics (MD)Simulating the behavior of the molecule in different environments.Understanding intermolecular interactions and conformational preferences.

Integration of this compound into Advanced Supramolecular Assemblies.

The rigid structure of the indane moiety and the linear nature of the propargyl group make this compound an interesting building block for the construction of advanced supramolecular assemblies. The alkyne can participate in various non-covalent interactions, such as hydrogen bonding (if deprotonated to form an acetylide) and π-stacking.

Potential Supramolecular Applications:

Self-Assembled Monolayers (SAMs): The terminal alkyne can be used to anchor the molecule to surfaces, such as gold or silicon, to form well-ordered self-assembled monolayers. The properties of these monolayers could then be tuned by modifying the indane backbone.

Metal-Organic Frameworks (MOFs): The alkyne can be functionalized with coordinating groups, such as carboxylic acids or pyridines, to act as a linker in the formation of metal-organic frameworks. The rigid nature of the indane unit could help to create porous materials with potential applications in gas storage and catalysis.

Liquid Crystals: The rod-like shape of the molecule suggests that it could be a component of liquid crystalline materials. By carefully designing derivatives with appropriate side chains, it may be possible to induce liquid crystalline phases with interesting optical and electronic properties.

The future of research into this compound is bright, with numerous avenues for exploration in synthesis, reactivity, and materials science. The challenges associated with these research directions will undoubtedly spur the development of new and innovative chemical methodologies.

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